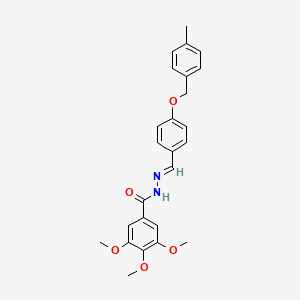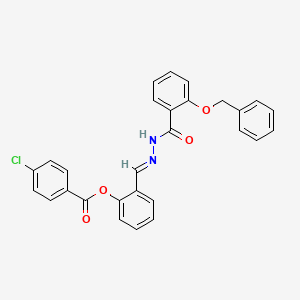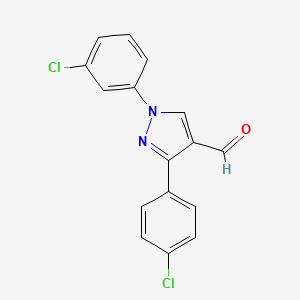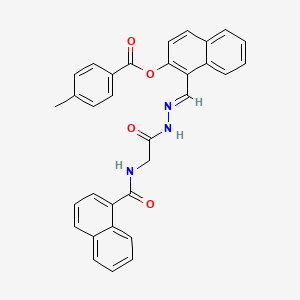
3,4,5-Trimethoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a complex organic compound with the molecular formula C25H26N2O5 and a molecular weight of 434.496 g/mol . This compound is known for its unique structural features, which include three methoxy groups attached to a benzene ring and a hydrazide linkage. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can donate electrons, making it a potential antioxidant. It can scavenge free radicals and reduce oxidative stress in biological systems . The hydrazide linkage may also play a role in its biological activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxy-N’-(4-methoxybenzylidene)benzohydrazide
- 3,4,5-Trimethoxy-N’-(4-nitrobenzylidene)benzohydrazide
- 4-((4-methylbenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide
Uniqueness
3,4,5-Trimethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to the presence of both methoxy groups and a hydrazide linkage, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antioxidant activity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
767305-77-1 |
|---|---|
Formule moléculaire |
C25H26N2O5 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H26N2O5/c1-17-5-7-19(8-6-17)16-32-21-11-9-18(10-12-21)15-26-27-25(28)20-13-22(29-2)24(31-4)23(14-20)30-3/h5-15H,16H2,1-4H3,(H,27,28)/b26-15+ |
Clé InChI |
WYNWKOFFIHJHIC-CVKSISIWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((5-(4-Bromophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B15083978.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083979.png)



![3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15084004.png)
![N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15084006.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B15084017.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084022.png)
![6-imino-N-(3-methoxypropyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15084050.png)
![N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15084052.png)

